molecular formula C26H26N2O4 B14029698 tert-Butyl (S)-2-((diphenylmethylene)amino)-3-(2-nitrophenyl)propanoate

tert-Butyl (S)-2-((diphenylmethylene)amino)-3-(2-nitrophenyl)propanoate

Cat. No.: B14029698
M. Wt: 430.5 g/mol
InChI Key: BFPBLCWCTCSUCW-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (S)-2-((diphenylmethylene)amino)-3-(2-nitrophenyl)propanoate is a complex organic compound that features a tert-butyl group, a diphenylmethylene group, and a nitrophenyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

The synthesis of tert-Butyl (S)-2-((diphenylmethylene)amino)-3-(2-nitrophenyl)propanoate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the tert-butyl ester: This step involves the reaction of tert-butyl alcohol with an appropriate acid chloride or anhydride under acidic conditions.

    Introduction of the diphenylmethylene group: This step involves the reaction of a suitable amine with diphenylmethane derivatives under basic conditions.

Industrial production methods may involve similar steps but are optimized for large-scale production, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

tert-Butyl (S)-2-((diphenylmethylene)amino)-3-(2-nitrophenyl)propanoate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitro group, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

tert-Butyl (S)-2-((diphenylmethylene)amino)-3-(2-nitrophenyl)propanoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of tert-Butyl (S)-2-((diphenylmethylene)amino)-3-(2-nitrophenyl)propanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include binding to active sites of enzymes, altering their conformation, and affecting their catalytic activity.

Comparison with Similar Compounds

tert-Butyl (S)-2-((diphenylmethylene)amino)-3-(2-nitrophenyl)propanoate can be compared with similar compounds such as:

    tert-Butyl (S)-2-((diphenylmethylene)amino)-3-(4-nitrophenyl)propanoate: This compound has a nitro group at a different position on the phenyl ring, which can affect its reactivity and applications.

    tert-Butyl (S)-2-((diphenylmethylene)amino)-3-(2-chlorophenyl)propanoate: The presence of a chlorine atom instead of a nitro group can lead to different chemical properties and reactivity.

    tert-Butyl (S)-2-((diphenylmethylene)amino)-3-(2-methylphenyl)propanoate: The methyl group can influence the compound’s steric and electronic properties, affecting its behavior in chemical reactions.

Properties

Molecular Formula

C26H26N2O4

Molecular Weight

430.5 g/mol

IUPAC Name

tert-butyl (2S)-2-(benzhydrylideneamino)-3-(2-nitrophenyl)propanoate

InChI

InChI=1S/C26H26N2O4/c1-26(2,3)32-25(29)22(18-21-16-10-11-17-23(21)28(30)31)27-24(19-12-6-4-7-13-19)20-14-8-5-9-15-20/h4-17,22H,18H2,1-3H3/t22-/m0/s1

InChI Key

BFPBLCWCTCSUCW-QFIPXVFZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CC1=CC=CC=C1[N+](=O)[O-])N=C(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC=CC=C1[N+](=O)[O-])N=C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.